N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
Overview
Description
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrabactin, have been shown to selectively bind to specific receptor complexes
Mode of Action
It’s known that the nature of the ligand can be critical to target specific receptor complexes . The compound likely interacts with its targets, leading to changes in cellular processes. More research is required to elucidate the exact mechanism of interaction.
Biochemical Pathways
For instance, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, has been shown to inhibit biofilm and hyphal formation
Pharmacokinetics
A compound with a similar structure, n-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, has been evaluated for its pharmacokinetic properties . It was found to be highly bound to plasma proteins and showed no significant inhibitory effects on major CYP450 enzymes . The clearance for this compound was found to be 1.19 and 1.46 L/h/kg in rats and dogs, respectively . The absolute bioavailability in rat and dog were approximately 34.5% and 53.1%, respectively .
Result of Action
For instance, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, effectively inhibited biofilm formation and reduced hyphal formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide. For instance, the presence of zinc was found to suppress the inhibitory effect of N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine on biofilm and hyphal formation
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-aminopyridine with benzofuran-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include N-oxides, reduced amides, and substituted derivatives with various functional groups attached to the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets and makes it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(17-10-12-6-3-4-8-16-12)14-9-11-5-1-2-7-13(11)19-14/h1-9H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNJMOUOTREKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.